molecular formula C16H15N3O6S B2708441 N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide CAS No. 866138-28-5

N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide

Cat. No.: B2708441
CAS No.: 866138-28-5
M. Wt: 377.37
InChI Key: FBSUDIFTJPWHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide” is a chemical compound with the molecular formula C16H15N3O6S . It has an average mass of 377.372 Da and a Monoisotopic mass of 377.068146 Da . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Antimalarial and COVID-19 Drug Potential

  • Antimalarial Activity : This compound has shown potential in antimalarial applications. A study explored its reactivity and found significant in vitro antimalarial activity, characterized by ADMET properties and IC50 values of <30µ M. Its sulphonamide variant displayed excellent antimalarial activity, particularly due to the presence of quinoxaline moiety attached to the sulfonamide ring system (Fahim & Ismael, 2021).
  • COVID-19 Research : The compound's derivatives were also considered in research for potential use against COVID-19 through molecular docking studies against main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2) (Fahim & Ismael, 2021).

Antitumor Properties

  • A study focused on synthesizing novel derivatives of the compound to evaluate their antitumor activity. The derivatives were found to be more effective than the reference drug, doxorubicin, in controlling tumor activity (Alqasoumi et al., 2009).

Antimicrobial and Genotoxic Properties

  • The compound's derivatives were investigated for antimicrobial and genotoxic activities. The synthesis of 1H-benzoimidazol-2-ylamine derivatives showed potential in this regard, as evidenced by their antimicrobial efficacy (Benvenuti et al., 1997).

Anti-Inflammatory and Antimicrobial Evaluation

  • In the synthesis and biological evaluation of certain derivatives, these compounds showed significant decrease in paw volume, indicating anti-inflammatory properties, although they did not exhibit notable antimicrobial activities at the tested concentrations (Thomas, Geetha, & Murugan, 2009).

Additional Applications

  • Other studies have explored a range of potential applications, including antimicrobial activity, quantum calculations for novel sulphonamide derivatives, and the synthesis of various derivatives for biological screening. These studies highlight the compound's versatility in different areas of pharmaceutical and biochemical research (Fahim & Ismael, 2019), (Darwish et al., 2014).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

Properties

IUPAC Name

N-[4-[(1,3-benzodioxole-5-carbonylamino)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S/c1-10(20)17-12-3-5-13(6-4-12)26(22,23)19-18-16(21)11-2-7-14-15(8-11)25-9-24-14/h2-8,19H,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSUDIFTJPWHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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